molecular formula C18H24O4S B14292071 Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate CAS No. 113138-73-1

Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate

Cat. No.: B14292071
CAS No.: 113138-73-1
M. Wt: 336.4 g/mol
InChI Key: SBEZRWFPTUCUSD-UHFFFAOYSA-N
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Description

Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate is an organic compound with the molecular formula C16H22O4S This compound is characterized by the presence of a phenylsulfanyl group attached to a propanedioate backbone, making it a unique entity in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using a phenylsulfanyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

113138-73-1

Molecular Formula

C18H24O4S

Molecular Weight

336.4 g/mol

IUPAC Name

diethyl 2-(2-methylbut-3-en-2-yl)-2-phenylsulfanylpropanedioate

InChI

InChI=1S/C18H24O4S/c1-6-17(4,5)18(15(19)21-7-2,16(20)22-8-3)23-14-12-10-9-11-13-14/h6,9-13H,1,7-8H2,2-5H3

InChI Key

SBEZRWFPTUCUSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(C(C)(C)C=C)SC1=CC=CC=C1

Origin of Product

United States

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